molecular formula C32H26N8O2S B1139335 PI3Kgamma inhibitor 1 CAS No. 1172118-03-4

PI3Kgamma inhibitor 1

Cat. No.: B1139335
CAS No.: 1172118-03-4
M. Wt: 586.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

PI3Kgamma inhibitor 1 specifically inhibits PI3Kgamma at low micromolar concentrations without affecting other isoforms of PI3K . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .

Cellular Effects

In the cellular context, this compound potently inhibits the PI3K/Akt/mTOR signaling pathway in a time- and concentration-dependent manner, which leads to the apoptosis of cancer cells . This shows that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The specific binding mode of this compound with PI3Kgamma was illustrated by molecular docking, and the selective inhibition mechanism of PI3Kgamma by this compound was revealed by molecular dynamics simulation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Dosage Effects in Animal Models

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .

Transport and Distribution

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Subcellular Localization

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Properties

IUPAC Name

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBJJRBPXOONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657497
Record name N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172118-03-4
Record name N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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